molecular formula C21H27N5O4 B14088246 9-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

9-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B14088246
M. Wt: 413.5 g/mol
InChI Key: CKQGDNQTXIDBAY-UHFFFAOYSA-N
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Description

The compound 9-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic molecule with a unique structure It features a pyrimido[2,1-f]purine core, which is a fused ring system, and is substituted with various functional groups including a 3,4-dimethoxyphenyl group, an ethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione One common approach involves the cyclization of appropriate precursors under acidic or basic conditions, followed by alkylation and functional group modifications .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

9-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: can undergo various chemical reactions including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Methanol, ethanol, dichloromethane

    Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

9-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 9-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-
  • 3,4-Dimethoxyphenethylamine
  • 2-(3,4-Dimethoxyphenyl)ethanol

Uniqueness

The uniqueness of 9-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione lies in its complex fused ring system and the specific arrangement of its functional groups. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C21H27N5O4

Molecular Weight

413.5 g/mol

IUPAC Name

9-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C21H27N5O4/c1-5-25-19(27)17-18(23(2)21(25)28)22-20-24(10-6-11-26(17)20)12-9-14-7-8-15(29-3)16(13-14)30-4/h7-8,13H,5-6,9-12H2,1-4H3

InChI Key

CKQGDNQTXIDBAY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CCCN3CCC4=CC(=C(C=C4)OC)OC)N(C1=O)C

Origin of Product

United States

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